2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Overview

Description

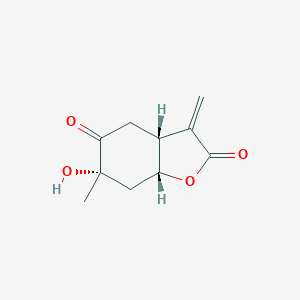

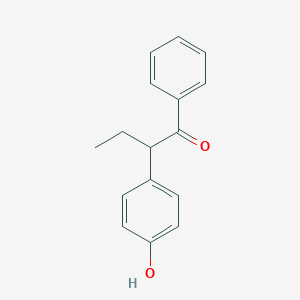

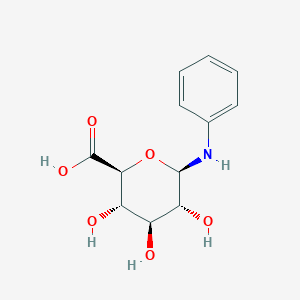

“2-(4-Hydroxyphenyl)-1-phenylbutan-1-one” is a compound that is also known as Raspberry Ketone . It is a ketone that is 4-phenylbutan-2-one in which the phenyl ring is substituted at position 4 by a hydroxy group . It is found in a variety of fruits including raspberries, blackberries, and cranberries, and is used in perfumery and cosmetics . It has a role as a flavoring agent, a fragrance, a metabolite, a hepatoprotective agent, a cosmetic, and an androgen antagonist .

Synthesis Analysis

The synthesis of “2-(4-Hydroxyphenyl)-1-phenylbutan-1-one” involves a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives . The best inhibitory activity was predominantly found for compounds bearing selected hydrophobic ortho-substituents on the aroyl moiety .

Molecular Structure Analysis

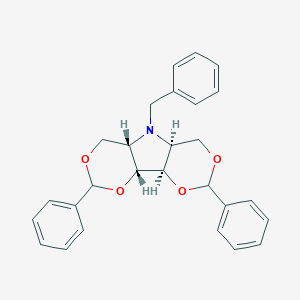

The molecular structure of “2-(4-Hydroxyphenyl)-1-phenylbutan-1-one” is characterized by a ketone group attached to a phenyl ring substituted at position 4 by a hydroxy group . The molecular formula is C10H12O2 .

Chemical Reactions Analysis

“2-(4-Hydroxyphenyl)-1-phenylbutan-1-one” exhibits antioxidant properties through increasing total antioxidant capacity (TAC); upregulating antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT); and improving lipid peroxidation .

Scientific Research Applications

Antibacterial Activity

The compound has been studied for its potential in creating new antimicrobial drugs. A study synthesized Cobalt (II) complexes with a ligand derived from a similar compound, showing moderate antibacterial activity against various bacterial strains . This suggests that “2-(4-Hydroxyphenyl)-1-phenylbutan-1-one” could be used to develop new antibacterial agents, particularly in the fight against antimicrobial resistance.

Food Additives and Flavorings

While not the same compound, related structures have been evaluated by scientific panels for their safety and application as food additives and flavorings . By extension, “2-(4-Hydroxyphenyl)-1-phenylbutan-1-one” could be researched for its potential use in food industry, possibly as a flavor enhancer or preservative.

Perfumery and Cosmetics

“2-(4-Hydroxyphenyl)-1-phenylbutan-1-one” shares structural similarities with compounds known for their fragrance, such as raspberry ketone, which is used in perfumes and cosmetics for its appealing scent . This suggests potential applications in the development of new fragrances and cosmetic products.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with estrogen receptors and enzymes involved in the catabolism of tyrosine .

Mode of Action

It’s structurally similar to other compounds that inhibit the pigment synthesis, specifically the catalysis of the 4-hydroxyphenyl pyruvate dioxygenase (hppd) enzyme .

Biochemical Pathways

The compound may be involved in the catabolism of tyrosine, converting 4-hydroxyphenylpyruvate into homogentisate . It might also be involved in the biodegradation of bisphenol A (BPA), transforming and degrading BPA to obtain 2-(4-hydroxyphenyl)propan-2-ylium .

Pharmacokinetics

Similar compounds have been found to have varying absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Similar compounds have been found to have varying effects on cellular proliferation and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one. For example, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation .

Safety and Hazards

Future Directions

Research about “2-(4-Hydroxyphenyl)-1-phenylbutan-1-one”'s antioxidant activities is directly or indirectly related to its other various physiological activities . Further studies at the clinical level will be able to verify the value of this compound as an effective antioxidant, functional health food, and therapeutic agent .

properties

IUPAC Name |

2-(4-hydroxyphenyl)-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-15(12-8-10-14(17)11-9-12)16(18)13-6-4-3-5-7-13/h3-11,15,17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJSXWBPLHSRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548008 | |

| Record name | 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | |

CAS RN |

82413-28-3 | |

| Record name | 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Acetyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B28271.png)

![(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B28282.png)